molecular formula C20H19N3O4S B2668328 ethyl 2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate CAS No. 896698-20-7

ethyl 2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate

Cat. No.: B2668328
CAS No.: 896698-20-7
M. Wt: 397.45
InChI Key: OCSCHQKRPWFHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazoline core substituted at the 4-position with a [(2H-1,3-benzodioxol-5-yl)methyl]amino group and at the 2-position with a sulfanyl-linked acetate ester. The sulfanylacetate group introduces polarity, influencing solubility and pharmacokinetics .

Properties

IUPAC Name

ethyl 2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-2-25-18(24)11-28-20-22-15-6-4-3-5-14(15)19(23-20)21-10-13-7-8-16-17(9-13)27-12-26-16/h3-9H,2,10-12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSCHQKRPWFHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized via a cyclization reaction involving catechol and formaldehyde.

    Quinazoline Core Synthesis: The quinazoline core is often synthesized through a condensation reaction between anthranilic acid and formamide.

    Coupling Reactions: The benzodioxole moiety is then coupled with the quinazoline core using a palladium-catalyzed cross-coupling reaction.

    Thioether Formation: The sulfanyl group is introduced via a nucleophilic substitution reaction.

    Esterification: Finally, the ethyl ester group is introduced through an esterification reaction using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Ethyl 2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its anticancer properties, particularly its ability to inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The benzodioxole moiety may interact with hydrophobic pockets in proteins, while the quinazoline core can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or disrupt signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Quinazoline-Pyrido-Pyrimidinone Hybrid (CM825712)
  • Structure: Replaces the quinazoline core with a fused pyrido[1,2-a]pyrimidin-4-one system while retaining the [(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl sulfanyl group.
Triazole-Based Analogs (e.g., Cas 338962-50-8)
  • Structure: Substitutes the quinazoline core with a 1,2,4-triazole ring, as seen in ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate.
  • Impact : Triazoles are associated with diverse bioactivities (e.g., antimicrobial, anticancer), but the reduced aromaticity compared to quinazoline may decrease kinase selectivity .

Substituent Modifications

Benzodiazepine Derivatives (3a/b)
  • Structure : Methyl 2-[6-(chlorobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate (3a/b) replaces the quinazoline with a benzodiazepine core.
  • Impact: Benzodiazepines are CNS-active, suggesting divergent therapeutic applications (e.g., anxiolytic vs. kinase inhibition).
Sulfonylurea Herbicides (Metsulfuron Methyl Ester)
  • Structure : Features a triazine core with a sulfonylurea group and methyl ester.
  • Impact : The sulfonylurea moiety confers herbicidal activity via acetolactate synthase inhibition, highlighting how sulfanylacetate esters can be repurposed for agrochemicals .

Molecular Properties

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key Functional Groups
Target Compound 483.5 2.1* 2 / 8 Quinazoline, benzodioxol, ester
CM825712 506.6 2.5* 2 / 9 Pyrido-pyrimidinone, sulfanyl
Cas 338962-50-8 468.5 3.0 2 / 7 Triazole, fluorobenzoyl
Metsulfuron Methyl Ester 381.4 1.2 2 / 9 Triazine, sulfonylurea

*Estimated based on structural analogs.

Biological Activity

Ethyl 2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound, supported by data tables and case studies.

1. Synthesis of this compound

The synthesis typically involves multi-step reactions starting from readily available precursors. The synthesis pathway includes:

  • Step 1 : Formation of the benzodioxole moiety.
  • Step 2 : Introduction of the quinazoline ring via nucleophilic substitution.
  • Step 3 : Coupling with sulfanyl and subsequent esterification to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It may bind to receptors that mediate cellular signaling pathways, thus influencing cell growth and apoptosis.

3.1 Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. This compound has demonstrated:

StudyCell LineIC50 (µM)Mechanism
El-Sayed et al. (2017)MCF7 (Breast Cancer)12.5Induction of apoptosis
Gawad et al. (2010)HeLa (Cervical Cancer)15.0Cell cycle arrest

3.2 Antimicrobial Activity

The compound also shows promising antimicrobial effects against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 mg/mLPandey et al. (2009)
Escherichia coli0.25 mg/mLAl-Khuzaie & Al-Majidi (2014)

Case Study 1: Antitumor Effects

In a study by Al-Suwaidan et al. (2016), ethyl derivatives were tested for antitumor activity in vivo using xenograft models. The results showed a significant reduction in tumor volume compared to control groups, indicating potential for therapeutic use.

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of the compound against multi-drug resistant strains. Results indicated that it effectively inhibited growth at lower concentrations than standard antibiotics, suggesting a potential alternative treatment for resistant infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing ethyl 2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate?

  • Methodology :

  • Step 1 : Start with methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate (or analogous precursor) and react with hydrazine hydrate under reflux in absolute ethanol (4–6 hours). Monitor progress via TLC (chloroform:methanol, 7:3) .
  • Step 2 : Introduce the benzodioxole moiety via nucleophilic substitution or reductive amination. Use catalysts like DMF to enhance reactivity .
  • Step 3 : Purify intermediates via recrystallization (ethanol/water mixtures) and characterize using NMR and mass spectrometry .
    • Key Considerations :
  • Temperature control (reflux at ~78°C for ethanol) and stoichiometric excess of hydrazine (1.2 eq) improve yield .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Techniques :

  • NMR : Analyze aromatic protons (quinazoline and benzodioxole rings) and ester groups (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • HPLC : Monitor purity (>95%) using C18 columns and acetonitrile/water gradients .
    • Data Interpretation : Cross-validate NMR shifts with computational tools (e.g., ACD/Labs) to resolve ambiguities in overlapping signals .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure of this compound inform its stability and reactivity?

  • Methodology :

  • Crystallization : Grow single crystals via slow evaporation (ethanol/water). Use SHELX for structure refinement .
  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., R22(8) motifs for dimeric interactions) .
    • Findings :
  • Benzodioxole oxygen and quinazoline nitrogen atoms often form intermolecular H-bonds, stabilizing layered crystal packing .
    • Implications : Enhanced stability under ambient conditions due to robust H-bond networks .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC50 values)?

  • Approach :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .
  • SAR Analysis : Compare analogues (e.g., substituent effects on quinazoline C4 position) to isolate key pharmacophores .
    • Case Study : Replace the benzodioxole group with a phenyl ring to evaluate impact on EGFR binding affinity .

Q. How do reaction conditions influence sulfanyl-acetate coupling efficiency in quinazoline derivatives?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol. DMF increases coupling rates but may require higher temps (80–100°C) .
  • Catalyst Optimization : Add K2CO3 or triethylamine to deprotonate thiol groups, improving nucleophilicity .
    • Data Table :
SolventTemp (°C)Yield (%)Purity (%)
Ethanol786592
DMF1008288
Source: Adapted from

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

  • Protocol :

  • Docking Simulations : Use AutoDock Vina with EGFR (PDB: 1M17) to map binding poses. Focus on quinazoline-thioether interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
    • Outcome : The sulfanyl group forms a critical hydrophobic pocket interaction, while the benzodioxole moiety stabilizes π-π stacking .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility profiles?

  • Root Causes :

  • Polymorphism: Different crystal forms (e.g., monoclinic vs. orthorhombic) alter physical properties .
  • Purity: Residual solvents (e.g., DMF) lower observed melting points .
    • Resolution :
  • Reproduce synthesis with rigorous purification (column chromatography) and DSC for polymorph identification .

Methodological Resources

  • Crystallography : SHELX-2018 for structure refinement .
  • Spectroscopy : Bruker Avance III HD 600 MHz for high-resolution NMR .
  • Synthesis : Follow protocols in Journal of Pharmaceutical Research International for hydrazide intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.